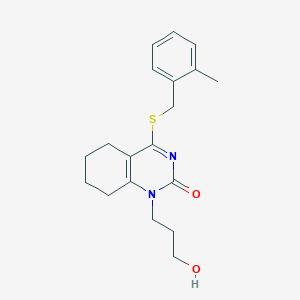

1-(3-hydroxypropyl)-4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

1-(3-hydroxypropyl)-4-[(2-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-14-7-2-3-8-15(14)13-24-18-16-9-4-5-10-17(16)21(11-6-12-22)19(23)20-18/h2-3,7-8,22H,4-6,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUSWZWVCJFXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCCC3)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-hydroxypropyl)-4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS Number: 899974-07-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 344.5 g/mol. It contains a tetrahydroquinazolinone core structure, which is significant in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂O₂S |

| Molecular Weight | 344.5 g/mol |

| CAS Number | 899974-07-3 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives of tetrahydroquinazoline have shown promise as inhibitors of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of pathogens including bacteria and fungi. The presence of the thioether moiety (from the 2-methylbenzyl group) is believed to enhance the antimicrobial efficacy by disrupting microbial membranes or inhibiting essential metabolic pathways.

Neuroprotective Effects

Neuroprotective properties have been attributed to related compounds within the same chemical family. These effects are often linked to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. The tetrahydroquinazoline scaffold is known to interact with G protein-coupled receptors (GPCRs), which play a significant role in neuroprotection.

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydroquinazoline derivatives for their anticancer activity. The lead compound exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent activity (Source: ).

- Antimicrobial Study : Research highlighted that similar thioether-containing compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell wall synthesis (Source: ).

- Neuroprotection : A preclinical study investigated the neuroprotective effects of tetrahydroquinazoline derivatives in models of oxidative stress-induced neuronal damage. The results indicated a reduction in cell death and preservation of neuronal function (Source: ).

The biological activities of this compound can be attributed to several mechanisms:

- GPCR Modulation : Interaction with GPCRs can influence various signaling cascades leading to altered cellular responses.

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer progression or microbial metabolism.

- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, these compounds can protect against cellular damage.

Comparison with Similar Compounds

Structural Analogues of Tetrahydroquinazolinones

The following table compares substituents and properties of structurally related compounds:

Key Observations :

- The target compound is unique in having a thioether-linked 2-methylbenzyl group at position 4, unlike aryl or nitroaryl substituents in analogs. This may enhance membrane permeability compared to polar groups (e.g., nitro in 1b) .

Physicochemical and Spectral Properties

- Melting Points: Thioether-containing compounds (e.g., 5r in ) exhibit higher melting points (173–174°C) compared to aryl-substituted tetrahydroquinazolinones, suggesting stronger intermolecular interactions .

- ¹H-NMR Shifts : The target’s (2-methylbenzyl)thio group would likely show aromatic protons at δ ~7.20–7.40 (similar to 5r ), while the 3-hydroxypropyl group may display a broad peak at δ ~1.50–2.00 (CH2) and δ ~4.50 (OH) .

Q & A

Basic: What are the common synthetic routes for synthesizing tetrahydroquinazolinone derivatives like this compound?

Methodological Answer:

Tetrahydroquinazolinones are typically synthesized via multi-step reactions involving cyclization and functionalization. For example, intermediates such as 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one can be reacted with substituted amines or thiols under reflux conditions in ethanol . Advanced methods employ click chemistry (e.g., copper-catalyzed alkyne-azide cycloaddition) to introduce triazole moieties, as seen in analogous quinazolinone-triazole hybrids. Catalyst systems like Cu@Py-Oxa@SPION enhance yield (77–86%) and recyclability (7 cycles) under green conditions .

Basic: How are spectral techniques utilized to characterize this compound’s structure?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and hydrogen environments. Infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O, S-C). Mass spectrometry (MS) verifies molecular weight, while HPLC ensures purity. For derivatives, anti-tubercular activity is often correlated with spectral data to validate structure-activity relationships .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

Optimization involves:

- Catalyst Selection : Immobilized catalysts (e.g., Cu@Py-Oxa@SPION) reduce metal leaching and improve recyclability .

- Solvent Choice : Green solvents (ethanol/water mixtures) enhance sustainability without compromising yield .

- Temperature Control : Maintaining 40–80°C during cyclization prevents side reactions .

- Purification : Column chromatography or recrystallization ensures high purity, critical for biological assays .

Basic: What safety protocols are recommended for handling thioether-containing quinazolinones?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .

- Store in sealed containers in dry, ventilated areas .

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Advanced: How do structural modifications (e.g., thioether vs. triazole substituents) influence biological activity?

Methodological Answer:

- Thioether Groups : Enhance lipophilicity, improving membrane permeability (critical for anti-tubercular activity) .

- Triazole Moieties : Introduce hydrogen-bonding sites, increasing target binding affinity (e.g., antimicrobial or anticancer effects) .

- Substituent Positioning : Electron-withdrawing groups (e.g., halogens) on aromatic rings often boost activity, as seen in brominated derivatives .

Basic: What are the stability considerations for this compound during storage?

Methodological Answer:

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Avoid prolonged exposure to light/moisture, which may degrade thioether bonds .

- Monitor for decomposition products (e.g., CO, NOx) using gas chromatography if stored above 25°C .

Advanced: How can analytical methods (e.g., HPLC, FTIR) be validated for purity assessment?

Methodological Answer:

- HPLC Validation : Calibrate with reference standards; assess linearity (R² > 0.99), precision (%RSD < 2%), and LOD/LOQ .

- FTIR Calibration : Use KBr pellets for solid samples; compare peaks to databases (e.g., NIST) .

- Cross-Validation : Combine with ¹H NMR to resolve overlapping signals in complex mixtures .

Advanced: What strategies address data contradictions in biological activity across derivatives?

Methodological Answer:

- Dose-Response Curves : Establish EC₅₀ values to compare potency .

- Cellular Uptake Studies : Use fluorescent tagging to assess whether low activity stems from poor permeability .

- Molecular Docking : Identify binding affinities with target proteins (e.g., Mycobacterium tuberculosis enzymes) to explain variability .

Advanced: How does catalyst design (e.g., Cu@Py-Oxa@SPION) impact synthesis scalability?

Methodological Answer:

- Magnetic Recovery : SPION-based catalysts enable rapid separation via external magnets, reducing loss .

- Reusability : Retains >95% activity after 7 cycles, lowering costs for large-scale production .

- Reaction Time : Click chemistry reduces synthesis time to 4–6 hours vs. traditional 24-hour reflux .

Advanced: What ethical considerations apply to disposing of quinazolinone derivatives?

Methodological Answer:

- Follow hazardous waste guidelines (e.g., incineration with scrubbers for halogenated derivatives) .

- Avoid aqueous disposal due to potential ecotoxicity; conduct zebrafish embryo assays to assess environmental risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.